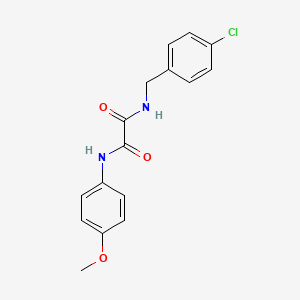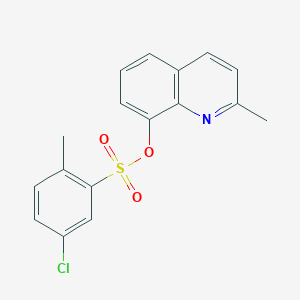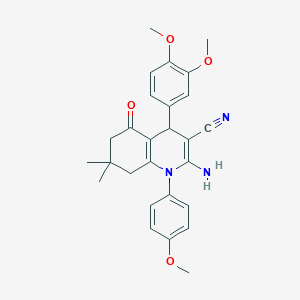
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This has been demonstrated in animal studies, where N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce seizure activity in models of epilepsy. N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic applications in these disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its potent inhibitory effect on GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential toxicity of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide at high doses needs to be carefully evaluated in future studies.
未来方向
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in other neurological and psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder. Finally, the development of novel drug delivery systems for N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide could improve its pharmacokinetic properties and enhance its therapeutic potential.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride, followed by the addition of 3-chloro-2-methyl aniline and triethylamine. The resulting product is purified by column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in high yield and purity.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons. This makes N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability and seizures.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-11-15(18)8-5-9-16(11)19-17(20)14-10-13(14)12-6-3-2-4-7-12/h2-9,13-14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNKOGXNCZEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)

![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)